6-cyclohexyl-1H-pyridin-2-one
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Overview
Description
6-Cyclohexyl-1H-pyridin-2-one is a heterocyclic compound that features a pyridinone core with a cyclohexyl substituent at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclohexyl-1H-pyridin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed, which involves the reaction of a boronic acid derivative with a halogenated pyridinone in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Cyclohexyl-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinone to its corresponding dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce dihydropyridine derivatives.
Scientific Research Applications
6-Cyclohexyl-1H-pyridin-2-one has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 6-cyclohexyl-1H-pyridin-2-one involves its interaction with specific molecular targets. For instance, as a ligand, it can coordinate with metal centers in catalytic processes, facilitating various chemical transformations. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
6-Cyclohexyl-4-methylpyridin-2-one: This compound is similar in structure but has a methyl group at the 4-position.
6-Cyclohexyl-1-hydroxy-4-methylpyridin-2-one: This compound features an additional hydroxy group and a methyl group.
Uniqueness
6-Cyclohexyl-1H-pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a versatile ligand in catalytic reactions and its potential biological activities make it a compound of significant interest in various research fields.
Properties
IUPAC Name |
6-cyclohexyl-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11-8-4-7-10(12-11)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYJWWIKZZHYLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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